1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid chemical properties
1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a conformationally constrained amino acid analog that has emerged as a privileged scaffold in medicinal chemistry and organic synthesis. This bicyclic alkaloid, featuring a fused isoquinoline system with a lactam at the 1-position and a carboxylic acid at the 3-position, presents a unique combination of structural rigidity and functional handles for chemical modification.[1] Its derivatives have shown significant potential in the development of novel therapeutics, including antivirals and agents targeting the central nervous system.[2][3] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for professionals in drug discovery and development.
Core Molecular Identity and Physicochemical Properties
The foundational step in leveraging any chemical entity is a thorough understanding of its intrinsic properties. 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral molecule, with the stereocenter at the C3 position playing a critical role in its biological activity.[1] The (S)-enantiomer is of particular significance in many biological studies.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| IUPAC Name | 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [1] |
| CAS Registry Number | 63586-82-3 (for the racemate) | [1] |
| (S)-enantiomer CAS | 99266-00-9 | [1] |
| Canonical SMILES | C1C(NC(=O)C2=CC=CC=C21)C(=O)O | [1] |
| InChI | InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14) | [1] |
Strategic Synthesis Methodologies
The construction of the 1-oxo-tetrahydroisoquinoline core is achievable through several robust synthetic routes. The choice of method is often dictated by the desired scale, substrate scope, and stereochemical outcome.
Tandem Michael Amination–Lactamization: A Scalable Approach
A highly efficient and scalable one-pot synthesis has been developed, which is particularly valuable for producing a diverse library of N-substituted derivatives.[2] This method was instrumental in the large-scale synthesis of precursors for SARS-CoV-2 main protease inhibitors.[2]
Workflow Rationale: The reaction proceeds via a tandem Michael addition of a primary amine to an activated α,β-unsaturated carboxylic acid, followed by an intramolecular lactamization. This sequence rapidly builds the heterocyclic core in a single operation, offering high atom economy.
Experimental Protocol:
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Preparation of the Michael Acceptor: 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acids are prepared via a Knoevenagel condensation of corresponding diesters with paraformaldehyde.[2]
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Tandem Reaction: The prepared benzoic acid derivative is dissolved in a suitable solvent, such as methanol.
-
Amine Addition: A primary amine (aliphatic, aromatic, or heteroaromatic) is added to the solution.[2]
-
Cyclization: The mixture is refluxed, during which the Michael addition and subsequent intramolecular lactam formation occur.
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Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated, typically yielding 40–75% of the desired 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.[2]
Caption: Workflow for Tandem Michael-Lactamization Synthesis.
Mechanistic Insight: The proposed mechanism involves the nucleophilic attack of the primary amine onto the activated double bond of the benzoic acid derivative.[2] The resulting intermediate then undergoes a rapid intramolecular cyclization, where the newly introduced secondary amine attacks the carboxylic acid group (or an activated form thereof) to form the stable six-membered lactam ring.[2]
Cyclization of Homophthalic Anhydride and Imines
A classic and reliable method for constructing this scaffold involves the reaction between homophthalic anhydride and an imine.[1] This approach offers excellent control over the introduction of substituents at the C3 position.
Workflow Rationale: This reaction is a form of aza-Diels-Alder or related pericyclic process, leading directly to the formation of the tetrahydroisoquinoline ring system with the desired carboxylic acid functionality at C3.[1]
Experimental Protocol:
-
Imine Formation: An appropriate aldehyde and primary amine are condensed to form the corresponding imine, which can be used in situ or isolated.
-
Cyclization: The imine is reacted with homophthalic anhydride in a solvent like boiling toluene or 1,2-dichloroethane (DCE).[1]
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Stereochemical Control: The reaction is stereoselective. Performing the reaction at reflux temperature preferentially yields the trans isomer, which is thermodynamically more stable.[1] Reactions at room temperature may produce a mixture of cis and trans isomers.
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Workup: The crude product can be treated with a base (e.g., 10% NaOH) to epimerize any remaining cis isomer to the more stable trans form before further use.[1]
Caption: Synthesis via Homophthalic Anhydride Cyclization.
Chemical Reactivity and Derivatization
The dual functionality of the lactam and carboxylic acid groups makes 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid a versatile building block for further chemical elaboration.
N-Acylation and Rotamerism
The secondary amine within the lactam ring can be readily acylated. This is a common strategy for introducing diverse side chains.
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Reaction: Treatment with acylating agents like acetic anhydride or acyl chlorides (e.g., 2,6-bis(chlorocarbonyl)pyridine) in the presence of a base yields the corresponding N-acyl derivatives.[4][5]
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Structural Insight: A key feature of these N-acyl derivatives is the phenomenon of rotamerism , or the existence of conformational isomers due to hindered rotation around the newly formed amide (N-C=O) bond.[6] This is readily observable in NMR spectroscopy, where signal doubling or the appearance of multiple sets of signals for the same protons or carbons indicates the presence of multiple conformers in solution on the NMR timescale.[4][6]
Esterification and Amide Coupling
The carboxylic acid at C3 is a prime site for modification.
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Esterification: Standard conditions (e.g., alcohol with an acid catalyst or using reagents like thionyl chloride followed by alcohol) can convert the carboxylic acid to its corresponding ester, such as the methyl or benzyl ester.[3][5] This is often done to protect the acid or to improve solubility for subsequent reactions.
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Amide Coupling: The carboxylic acid can be coupled with amines using standard peptide coupling reagents (e.g., HBTU, EDC) to form amides, extending the molecular framework and enabling the synthesis of peptide mimetics.
Coordination Chemistry
The molecule can act as a ligand in coordination chemistry.
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Bidentate Ligation: As a chiral α-amino acid, it acts as a bidentate ligand, coordinating with transition metals like Cu²⁺ and Co²⁺ through the nitrogen atom and one of the carboxylate oxygens.[7] This typically results in a 2:1 ligand-to-metal ratio.[7]
-
Tridentate Ligand Systems: More complex derivatives, such as those N-acylated with pyridine-2,6-dicarbonyl chloride, can function as tridentate ligands, coordinating with metals like Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺ in a 1:1 ratio.[4][7] These chiral metal complexes have been explored as catalysts in enantioselective reactions.[4][6]
Caption: Bidentate Coordination with a Metal Center.
Spectroscopic and Analytical Characterization
Robust analytical methods are crucial for confirming the structure, purity, and stereochemistry of the target compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of N-acylated derivatives often shows complex multiplets due to the presence of rotamers.[4][6] Key signals include the methine proton at C3, the diastereotopic protons at C4, and the aromatic protons of the fused benzene ring.
-
¹³C NMR: Similarly, the ¹³C NMR can display multiple signals for single carbons in N-acylated compounds, confirming the presence of conformers.[4][6] The carbonyl carbons of the lactam and the carboxylic acid are characteristic downfield signals.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is routinely used to confirm the elemental composition with high accuracy.[2]
-
Chromatography:
Applications in Drug Discovery and Chemical Biology
The 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold is not merely a synthetic curiosity; it is a validated pharmacophore.
-
Antiviral Agents: The scaffold is a key component of DNDI-6510, a potent inhibitor of the SARS-CoV-2 main protease that has advanced to clinical studies.[2] Its rigid structure likely helps in presenting key binding motifs to the enzyme's active site.
-
Central Nervous System (CNS) Agents: Derivatives have been investigated as analogs of thyrotropin-releasing hormone (TRH).[3] Replacing the pyroglutamic acid residue of TRH with the (3S)-configured title compound has led to analogs with significantly enhanced CNS activity.[3]
-
Oncology Research: The parent compound, isolated from natural sources like Mucuna pruriens, has demonstrated antiproliferative activity against human hepatic carcinoma cells (Huh-7) with an EC₅₀ value of 13.97 μM.[1] Studies suggest it can inhibit colon carcinogenesis by blocking the IL-6/STAT3 signaling pathway.[1]
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Enzyme Inhibition: The broader tetrahydroisoquinoline (THIQ) framework is known to produce potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine.[5]
Conclusion
1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid represents a powerful and versatile platform for modern drug discovery. Its robust and scalable synthetic routes, combined with multiple points for chemical diversification, allow for the systematic exploration of chemical space. The proven success of its derivatives in targeting diverse biological systems, from viral proteases to CNS receptors, underscores its value as a privileged scaffold. For researchers and drug development professionals, a deep understanding of its chemical properties, reactivity, and stereochemical nuances is essential for unlocking its full therapeutic potential.
References
- Bilenko, V. A., et al. (n.d.).
- Benchchem. (n.d.). 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. Benchchem.
- (2025-08-07). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Source not specified.
- Jansa, P., & Macháček, V. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules.
- (2022-09-26). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry.
- (2025-08-05). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
- Jansa, P., & Macháček, V. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1064-1079.
- Jansa, P., & Macháček, V. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
- Sigma-Aldrich. (n.d.). 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid. MilliporeSigma.
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